N~1~-(Propan-2-yl)hexane-1,6-diamine

Description

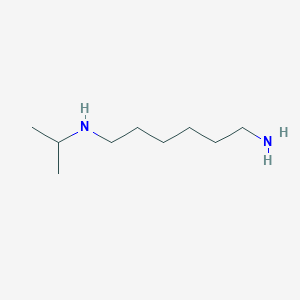

N¹-(Propan-2-yl)hexane-1,6-diamine is a modified aliphatic diamine featuring a hexane backbone with an isopropyl (-CH(CH₃)₂) substituent at the N¹ position.

Properties

IUPAC Name |

N'-propan-2-ylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-9(2)11-8-6-4-3-5-7-10/h9,11H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSXZWCUJPVWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80527922 | |

| Record name | N~1~-(Propan-2-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80527922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50733-21-6 | |

| Record name | N~1~-(Propan-2-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80527922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Propan-2-yl)hexane-1,6-diamine can be achieved through several methods. One common approach involves the reaction of hexane-1,6-diamine with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

- Dissolve hexane-1,6-diamine in a suitable solvent such as ethanol.

- Add isopropyl bromide to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

- Heat the reaction mixture to reflux for several hours.

- After completion, the product can be isolated through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of N1-(Propan-2-yl)hexane-1,6-diamine may involve catalytic hydrogenation of hexane-1,6-dinitrile in the presence of isopropylamine. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Propan-2-yl)hexane-1,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexane-1,6-dinitrile, while reduction could produce hexane-1,6-diamine.

Scientific Research Applications

N~1~-(Propan-2-yl)hexane-1,6-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-(Propan-2-yl)hexane-1,6-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

N¹-(Pyridin-2-yl)hexane-1,6-diamine

- Structure : Hexane-1,6-diamine with a pyridine ring at N¹.

- Applications : Used in synthesizing cholinesterase inhibitors (e.g., Compound 14 in ) and pyridine amide derivatives ().

- Key Findings : Pyridinyl substitution enhances interactions with enzymatic targets due to aromatic π-stacking and hydrogen bonding .

- Comparison : Unlike the aliphatic isopropyl group in the target compound, the pyridinyl group introduces aromaticity, increasing polarity and biological activity .

N¹-(Pyrimidin-2-yl)hexane-1,6-diamine

- Structure : Pyrimidine ring at N¹.

- Applications : Precursor for multitarget cholinesterase inhibitors ().

- Key Findings : Pyrimidinyl derivatives exhibit higher inhibitory potency against acetylcholinesterase (AChE) than pyridinyl analogs, attributed to additional hydrogen-bonding sites .

- Comparison : The target compound’s isopropyl group lacks hydrogen-bonding capacity, suggesting reduced enzymatic targeting but improved lipophilicity .

Chain Length and Substitution Pattern

Hexane-1,6-diamine (HDA)

- Structure : Unsubstituted diamine with -NH₂ termini.

- Applications: Polymer synthesis (e.g., polyphosphamide resins in ) and nanosponges ().

- Key Findings: In nanosponges, HDA (am6) outperforms dodecane-1,12-diamine (am12) in sorbent capacity due to shorter chain length and higher amine accessibility .

- Comparison : The isopropyl substituent in the target compound may reduce crosslinking efficiency in polymer networks compared to HDA but improve solubility in organic solvents .

N,N'-Dipropylhexane-1,6-diamine

- Structure : Propyl groups at both N¹ and N⁶ positions.

- Applications: Not explicitly stated, but di-substituted diamines often serve as ligands or surfactants.

- Comparison: The mono-isopropyl substitution in the target compound balances steric effects and reactivity, enabling selective functionalization at the unmodified N⁶ amine .

Case Studies in Drug Design and Materials

- Drug Conjugates : highlights hexane-1,6-diamine as a spacer in photosensitizer-folic acid conjugates. The isopropyl variant could alter linker flexibility and cellular uptake compared to unmodified HDA .

- Polymer Networks: In polyphosphamide resins (), HDA forms O=P–(N–C)₃ nodes. Substitution with isopropyl groups might disrupt network regularity but enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.